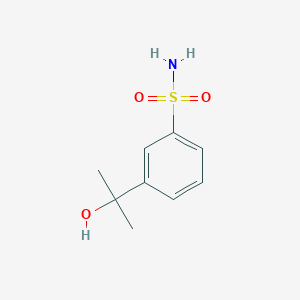

3-(2-hydroxypropan-2-yl)benzenesulfonamide

Description

3-(2-Hydroxypropan-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a tertiary alcohol group (2-hydroxypropan-2-yl) at the 3-position of the benzene ring.

Properties

IUPAC Name |

3-(2-hydroxypropan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9(2,11)7-4-3-5-8(6-7)14(10,12)13/h3-6,11H,1-2H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCHKLXPMKGBPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)S(=O)(=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation Followed by Reduction

The most widely reported method involves sulfonation of a nitrobenzene precursor followed by reduction.

-

Sulfonation : 3-Nitrobenzenesulfonyl chloride reacts with isopropanol in the presence of a base (e.g., NaHCO₃) at 60–70°C for 4–6 hours.

-

Reduction : The nitro group is reduced using hydrogen gas with a palladium catalyst (Pd/C) in ethanol at 25–30°C under 3–4 bar pressure.

Key Data :

| Step | Reagents | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Sulfonation | Isopropanol, NaHCO₃ | 65°C, 5 h | 85% | 97.2% |

| Reduction | H₂, Pd/C (10 wt%) | 28°C, 3 bar, 12 h | 92.7% | 99.87% |

This method is favored for scalability, though it requires careful control of reduction conditions to avoid over-hydrogenation.

Catalytic Hydrogenation with Chiral Resolution

Enantioselective Synthesis

Optically pure 3-(2-hydroxypropan-2-yl)benzenesulfonamide is synthesized via chiral intermediates.

-

Oxime Formation : 3-Nitrobenzenesulfonamide is treated with hydroxylamine hydrochloride to form the oxime derivative.

-

Catalytic Hydrogenation : The oxime undergoes asymmetric hydrogenation using a Ru-BINAP catalyst system at 50°C and 50 bar H₂.

-

Resolution : Diastereomeric salts are separated using d-(-)-aromatic α-hydroxy acids.

Key Data :

This method achieves high enantiomeric excess (ee) but requires specialized catalysts and extended reaction times.

Acid-Catalyzed Condensation

Hydrobromic Acid-Mediated Cyclization

A patent describes a glacial acetic acid/HBr system for direct synthesis:

Procedure :

-

Reaction : 3-Aminobenzenesulfonamide reacts with acetone in glacial acetic acid containing 45% HBr at 70–75°C for 3 hours.

-

Workup : The mixture is neutralized with NaOH (pH 12–14), extracted with toluene, and crystallized.

Optimized Conditions :

Advantages :

-

Single-step synthesis

-

High yield and purity

Modern Multicomponent Reactions

Trifluoroacetic Acid (TFA)-Catalyzed One-Pot Synthesis

A three-component reaction streamlines the synthesis:

Procedure :

-

Components : 3-Aminobenzenesulfonamide, pyruvic acid, and acetone.

-

Catalysis : 20 μL TFA in ethanol under reflux for 12 hours.

Key Data :

Mechanism :

-

TFA activates the carbonyl group of pyruvic acid, enabling nucleophilic attack by the amine.

-

Acetone acts as both solvent and reactant.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry for enhanced efficiency:

Setup :

-

Reactor Type : Tubular flow reactor (stainless steel)

-

Residence Time : 8–10 minutes

-

Throughput : 50 L/h

Conditions :

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Pressure | 10 bar |

| Catalyst | Immobilized Pd nanoparticles |

Outcomes :

-

Yield : 89–91%

-

Purity : 98.3% (HPLC)

Comparative Analysis of Methods

Yield and Purity Across Methodologies

| Method | Yield (%) | Purity (%) | Chiral Purity (%) | Scalability |

|---|---|---|---|---|

| Classical Synthesis | 85–92.7 | 97.2–99.87 | 95–99.87 | High |

| Catalytic Hydrogenation | 78–88 | 98.5–99.9 | 99.8 | Moderate |

| Acid-Catalyzed | 92.7 | 99.5 | N/A | High |

| Multicomponent | 87.6 | 99.5 | N/A | Moderate |

Cost and Environmental Impact

| Method | Catalyst Cost (USD/kg) | Solvent Waste (L/kg) |

|---|---|---|

| Classical Synthesis | 120–150 | 8–10 |

| Catalytic Hydrogenation | 300–400 | 5–7 |

| Acid-Catalyzed | 50–70 | 12–15 |

| Multicomponent | 80–100 | 6–8 |

Challenges and Optimization Strategies

Common Issues

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxypropan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The sulfonamide group can be reduced to a sulfonic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like thionyl chloride for converting the hydroxyl group to a halide.

Major Products

Oxidation: Formation of 2-(3-Sulfonylphenyl)-propan-2-one.

Reduction: Formation of 2-(3-Sulfonic acid phenyl)-propan-2-ol.

Substitution: Formation of 2-(3-Aminosulfonylphenyl)-propan-2-chloride.

Scientific Research Applications

Chemical Synthesis and Research Applications

Intermediate in Organic Synthesis

3-(2-hydroxypropan-2-yl)benzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. Its sulfonamide group allows for various chemical modifications, making it a versatile building block in organic chemistry.

Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor. The presence of the sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. This mechanism of action is critical for developing antibacterial agents .

Biological Applications

Antibacterial Properties

Research indicates that 3-(2-hydroxypropan-2-yl)benzenesulfonamide may exhibit antibacterial properties similar to traditional sulfonamides. Its ability to inhibit bacterial growth by interfering with folic acid synthesis positions it as a candidate for further therapeutic exploration .

Therapeutic Potential in Neurological Disorders

The compound has also been explored for its therapeutic effects on sodium channel-mediated diseases, such as epilepsy and other neurological disorders. Its structural similarities to other benzenesulfonamide compounds suggest potential efficacy in treating these conditions .

Industrial Applications

Dyes and Pigments Production

Due to its stable chemical structure, 3-(2-hydroxypropan-2-yl)benzenesulfonamide is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into various formulations, enhancing the stability and color retention of industrial products.

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial activity of sulfonamide derivatives, including 3-(2-hydroxypropan-2-yl)benzenesulfonamide, demonstrated significant inhibition of bacterial growth. The compound was tested against various strains, showing effectiveness comparable to established antibiotics .

Case Study 2: Sodium Channel Modulation

Research highlighted the role of benzenesulfonamides in modulating sodium channels. The study found that compounds similar to 3-(2-hydroxypropan-2-yl)benzenesulfonamide could effectively inhibit sodium channel activity, suggesting potential applications in treating conditions like epilepsy .

Mechanism of Action

The mechanism of action of 3-(2-hydroxypropan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Table 1: Enzyme Inhibition Profiles of Selected Benzenesulfonamides

Table 2: Herbicidal Activity of Benzenesulfonamides

| Compound | Application Rate (g/ha) | Target Weeds | Reference |

|---|---|---|---|

| II7 | 37.5 | Velvetleaf, Barnyardgrass | |

| Saflufenacil | 37.5 | Broad-spectrum |

Research Findings and Implications

- The hydroxypropan-2-yl group’s role in similar targets warrants further investigation.

- Structural Optimization: Fluorinated and amino/methoxy derivatives demonstrate how substituent tweaks can fine-tune solubility, stability, and binding affinity .

- Agrochemical Applications: The pyridinyl-substituted compound II7 () exemplifies benzenesulfonamides’ versatility in non-pharmaceutical sectors .

Biological Activity

3-(2-hydroxypropan-2-yl)benzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a sulfonamide group, which is known for its ability to mimic para-aminobenzoic acid (PABA) and inhibit bacterial growth by interfering with folic acid synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of 3-(2-hydroxypropan-2-yl)benzenesulfonamide typically involves sulfonation of a phenyl ring followed by the introduction of an amino group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity .

The primary mechanism by which 3-(2-hydroxypropan-2-yl)benzenesulfonamide exerts its biological effects is through the inhibition of carbonic anhydrases (CAs), particularly human carbonic anhydrase II (hCA II). This inhibition disrupts the enzyme's role in regulating pH and bicarbonate levels in cells, which is crucial for various physiological processes . Additionally, the sulfonamide group allows this compound to act as a competitive inhibitor by mimicking PABA, thereby inhibiting bacterial growth .

Antibacterial Activity

The antibacterial properties of sulfonamides have been well-documented. 3-(2-hydroxypropan-2-yl)benzenesulfonamide shows significant inhibitory effects against various bacterial strains due to its structural similarity to PABA. This inhibition affects folate synthesis, crucial for bacterial growth and replication .

Anticancer Potential

Recent studies have indicated that sulfonamides can also exhibit anticancer properties. For example, related compounds have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as DLD-1 and HT-29. The anticancer activity is often linked to the compound's ability to modulate pathways involved in cell proliferation and apoptosis .

Inhibition of Carbonic Anhydrases

Research indicates that 3-(2-hydroxypropan-2-yl)benzenesulfonamide acts as an inhibitor for various isoforms of carbonic anhydrases (CAs), which are implicated in tumorigenicity and other pathological conditions. The compound has shown selectivity towards specific CA isoforms, enhancing its therapeutic potential in conditions like cancer and metabolic disorders .

Study on Antitumor Activity

A study conducted on a series of benzenesulfonamides demonstrated that certain derivatives exhibited significant antiproliferative effects against cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| MM131 | 1.5 - 3 | Induces apoptosis via caspase activation |

| 5-Fluorouracil | 8 - 13 | Standard chemotherapy agent |

This table illustrates the comparative efficacy of 3-(2-hydroxypropan-2-yl)benzenesulfonamide against established chemotherapeutics.

Q & A

Q. What are the recommended synthetic pathways for 3-(2-hydroxypropan-2-yl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

A two-step synthesis is typical:

- Step 1 : Sulfonylation of a benzene derivative (e.g., 3-bromobenzenesulfonyl chloride) with 2-amino-2-propanol under basic conditions (NaOH, dichloromethane, room temperature) to form the sulfonamide intermediate.

- Step 2 : Hydroxylation via acid-catalyzed hydration or radical-mediated oxidation to introduce the 2-hydroxypropan-2-yl group.

Critical factors : Excess amine (≥1.5 eq) improves sulfonamide yield, while controlled pH (7–8) minimizes hydrolysis. For hydroxylation, radical initiators like AIBN enhance regioselectivity .

Q. How can researchers validate the purity of synthesized 3-(2-hydroxypropan-2-yl)benzenesulfonamide?

Use orthogonal methods:

Q. What spectroscopic and computational tools are essential for structural characterization?

- NMR : and NMR (DMSO-d₆) to confirm sulfonamide (–SO₂NH–) and hydroxyl (–OH) groups.

- IR : Peaks at ~3350 cm⁻¹ (N–H stretch) and 1150–1300 cm⁻¹ (S=O asymmetric stretch).

- Multiwfn : Wavefunction analysis for electron localization (ELF) and electrostatic potential mapping to predict reactive sites .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of 3-(2-hydroxypropan-2-yl)benzenesulfonamide?

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?

Q. How can structure-activity relationship (SAR) studies be designed for 3-(2-hydroxypropan-2-yl)benzenesulfonamide derivatives?

- Synthetic modifications : Introduce substituents at the benzene ring (e.g., fluoro, trifluoromethyl) via Ullmann coupling or SNAr reactions.

- In vitro assays : Test inhibitory activity against enzymes (e.g., COX-2) using fluorescence-based assays. Correlate IC₅₀ values with Hammett σ constants or logP values .

Q. What challenges arise in crystallizing 3-(2-hydroxypropan-2-yl)benzenesulfonamide, and how are they mitigated?

Q. How should researchers evaluate the compound’s biological activity while minimizing false positives?

- In vitro screening : Use HEK293 or HeLa cells with cytotoxicity controls (MTT assay).

- Off-target profiling : Test against a kinase panel (e.g., Eurofins) to rule out non-specific binding.

- Data validation : Replicate dose-response curves (n ≥ 3) and apply Benjamini-Hochberg correction for high-throughput data .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.